molecular formula C33H46N4O8 B15151006 methyl N-(tert-butoxycarbonyl)-4-(phenoxymethyl)phenylalanylglutaminylleucinate

methyl N-(tert-butoxycarbonyl)-4-(phenoxymethyl)phenylalanylglutaminylleucinate

Cat. No.: B15151006
M. Wt: 626.7 g/mol
InChI Key: BJXHWOOXSANWRF-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl (Boc) and phenoxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenolic compounds.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenoxymethyl group yields phenolic derivatives, while reduction of amide bonds results in amine-containing compounds.

Scientific Research Applications

Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its ability to form stable amide bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The Boc protecting group plays a crucial role in stabilizing the compound and preventing premature reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate is unique due to its combination of Boc and phenoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C33H46N4O8

Molecular Weight

626.7 g/mol

IUPAC Name

methyl 2-[[5-amino-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenoxymethyl)phenyl]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C33H46N4O8/c1-21(2)18-27(31(41)43-6)36-29(39)25(16-17-28(34)38)35-30(40)26(37-32(42)45-33(3,4)5)19-22-12-14-23(15-13-22)20-44-24-10-8-7-9-11-24/h7-15,21,25-27H,16-20H2,1-6H3,(H2,34,38)(H,35,40)(H,36,39)(H,37,42)

InChI Key

BJXHWOOXSANWRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)COC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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